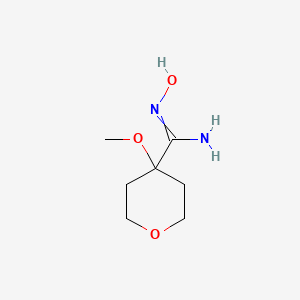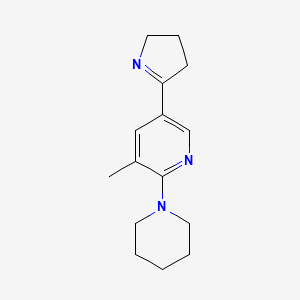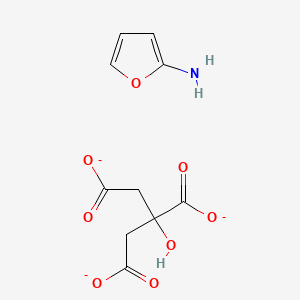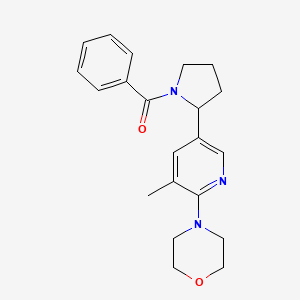
N'-hydroxy-4-methoxyoxane-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-4-methoxyoxane-4-carboximidamide is a chemical compound with the molecular formula C7H14N2O3 and a molecular weight of 174.2 g/mol . It is also known by its IUPAC name, (4-methoxytetrahydro-2H-pyran-4-yl) (nitroso)methanamine . This compound is characterized by its unique structure, which includes a methoxy group and a nitroso group attached to a tetrahydropyran ring.
Métodos De Preparación
The synthesis of N’-hydroxy-4-methoxyoxane-4-carboximidamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 4-methoxytetrahydropyran with nitrosating agents to introduce the nitroso group . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N’-hydroxy-4-methoxyoxane-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N’-hydroxy-4-methoxyoxane-4-carboximidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-4-methoxyoxane-4-carboximidamide involves its interaction with molecular targets, such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy group may also play a role in the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
N’-hydroxy-4-methoxyoxane-4-carboximidamide can be compared with similar compounds, such as:
N’-hydroxy-4-methoxyoxane-4-carboxamide: Similar structure but with an amide group instead of a nitroso group.
4-methoxytetrahydropyran-4-carboximidamide: Lacks the nitroso group.
N’-hydroxy-4-methoxyoxane-4-carboxylate: Contains a carboxylate group instead of a carboximidamide group.
The uniqueness of N’-hydroxy-4-methoxyoxane-4-carboximidamide lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
N'-hydroxy-4-methoxyoxane-4-carboximidamide |
InChI |
InChI=1S/C7H14N2O3/c1-11-7(6(8)9-10)2-4-12-5-3-7/h10H,2-5H2,1H3,(H2,8,9) |
Clave InChI |
LPRSOJGZWWRSQG-UHFFFAOYSA-N |
SMILES canónico |
COC1(CCOCC1)C(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Pyridinemethanol, 6-[[bis(2-pyridinylmethyl)amino]methyl]-](/img/structure/B11819821.png)




![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)



![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)
![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)
